Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate
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Overview
Description
Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate: is an organic compound that features a benzyl group, an imidazole ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild reaction conditions.
Chloromethylation: The imidazole ring is then chloromethylated using reagents like formaldehyde and hydrochloric acid.
Carbamate Formation: The final step involves the reaction of the chloromethylated imidazole with benzyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted imidazoles
- Oxidized or reduced derivatives of the original compound
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals .
Industry:
Mechanism of Action
The mechanism of action of Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Benzyl carbamate: Shares the benzyl and carbamate groups but lacks the imidazole ring.
2-(Chloromethyl)-1H-imidazole: Contains the imidazole ring and chloromethyl group but lacks the benzyl carbamate moiety.
Uniqueness: Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16ClN3O2 |
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Molecular Weight |
293.75 g/mol |
IUPAC Name |
benzyl N-[2-[5-(chloromethyl)-1H-imidazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C14H16ClN3O2/c15-8-12-9-17-13(18-12)6-7-16-14(19)20-10-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2,(H,16,19)(H,17,18) |
InChI Key |
JHYJYFIGDXAFJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=NC=C(N2)CCl |
Origin of Product |
United States |
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